An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1000340-80-6)
An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1000340-80-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 4-amino-6-chloro-7-azaindole, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural framework, combining the features of a pyrrole and a pyridine ring, offers multiple avenues for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of this compound, with a particular focus on its role in the generation of kinase inhibitors and antimicrobial agents. Detailed experimental protocols, data summaries, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.
Introduction
The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in drug discovery, present in numerous biologically active molecules. The introduction of a chlorine atom at the 6-position and an amine group at the 4-position of this core structure yields 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1000340-80-6), a versatile intermediate for organic synthesis.[1] The presence of reactive sites—the amino group and the chloro substituent—allows for diverse chemical transformations, enabling the exploration of vast chemical space in the quest for new drugs.[1] This guide will delve into the technical details of this compound, providing a valuable resource for scientists working in the field.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1000340-80-6 | [2][3] |
| Molecular Formula | C₇H₆ClN₃ | [3][4] |
| Molecular Weight | 167.59 g/mol | [3][4] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [4] |
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available protocol for the direct synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is not extensively documented in readily accessible literature, its synthesis can be inferred from general methods for preparing substituted 7-azaindoles. A plausible synthetic approach involves the construction of the pyrrolopyridine core followed by functional group interconversions.
One general and widely applicable method for the synthesis of the 7-azaindole scaffold is the Bartoli indole synthesis. A conceptual workflow for how this could be adapted is presented below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine.
General Experimental Considerations
When handling 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine and its precursors, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[3] All reactions should be performed in a well-ventilated fume hood.[3] Waste generated from the experiments should be collected and disposed of by a professional waste management company to prevent environmental contamination.[3]
Applications in Drug Discovery
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a crucial starting material for the synthesis of a variety of biologically active compounds. Its application spans several therapeutic areas, most notably in the development of kinase inhibitors and antimicrobial agents.
Kinase Inhibitors
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. By utilizing the reactive handles on 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, medicinal chemists can synthesize libraries of compounds to target specific kinases involved in disease pathogenesis.
The JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as selective JAK1 inhibitors.[5] The 4-amino group of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine can be functionalized to introduce moieties that confer selectivity and potency.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Pyrrolo[2,3-d]pyrimidine derivatives, structurally related to the 7-azaindole core, have been synthesized as potent PI3K inhibitors.[6] The versatility of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine makes it an attractive starting point for the development of novel PI3K inhibitors.
CSF1R is a receptor tyrosine kinase that plays a key role in the regulation of macrophages and is a target in oncology and inflammatory diseases. Pyrrolo[2,3-d]pyrimidine-based analogs have been developed as CSF1R inhibitors, and the core structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine provides a foundation for creating such molecules.[7]
The general scheme for utilizing this building block in kinase inhibitor synthesis often involves a key coupling reaction, such as a Buchwald-Hartwig amination or a Suzuki coupling, at the chloro- or amino- position.
Caption: General workflow for kinase inhibitor synthesis.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The pyrrolopyridine scaffold has been explored for its potential antibacterial and antifungal activities.[8][9][10] Derivatives synthesized from 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine can be screened for their efficacy against various microbial strains.
While specific data for the parent compound is limited, studies on related pyrrolopyridine derivatives have shown promising results. For instance, certain 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have demonstrated potent antibacterial activity against E. coli.[8]
Data Summary
Quantitative biological data for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine itself is not extensively available in the public domain. However, the following table summarizes the types of data that are typically generated for its derivatives in drug discovery campaigns.
| Compound Class | Target | Assay Type | Key Findings |
| Pyrrolo[2,3-b]pyridine derivatives | JAK1 | Kinase Inhibition Assay | Potent and selective inhibition of JAK1 over other JAK isoforms.[5] |
| Pyrrolo[2,3-d]pyrimidine derivatives | PI3Kα, mTOR | Kinase Inhibition Assay | Low nanomolar inhibition of PI3Kα and mTOR.[6] |
| Pyrrolo[2,3-d]pyrimidine derivatives | CSF1R | Enzymatic and Cellular Assays | Low nanomolar enzymatic activity and cellular efficacy.[7] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Bacteria (E. coli) | Minimum Inhibitory Concentration (MIC) | MIC values in the low µg/mL range.[8] |
Conclusion
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a wide range of derivatives, particularly potent kinase inhibitors and novel antimicrobial agents. This technical guide has provided an overview of its properties, synthetic considerations, and key applications, aiming to facilitate its use in research and development. Further exploration of the synthetic routes to this compound and the biological activities of its derivatives will undoubtedly continue to yield promising new therapeutic candidates.
References
- 1. Buy 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | 1000340-80-6 [smolecule.com]
- 2. 1000340-80-6|6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. 1000340-80-6|6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine|6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine|-范德生物科技公司 [bio-fount.com]
- 4. 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
